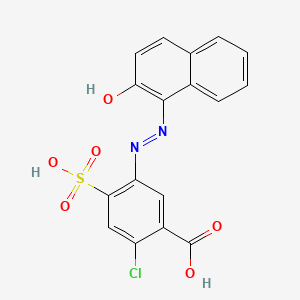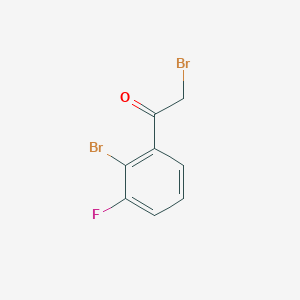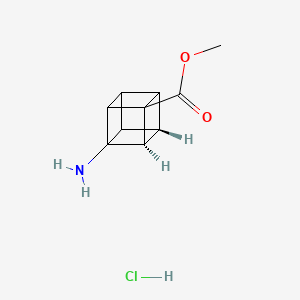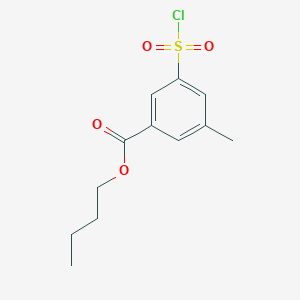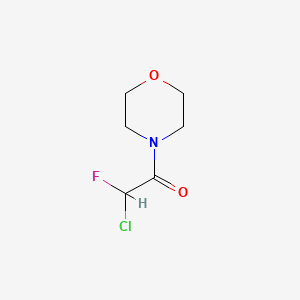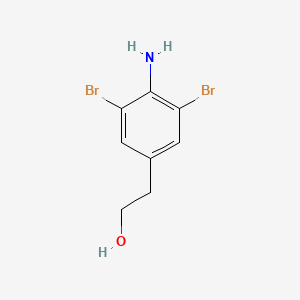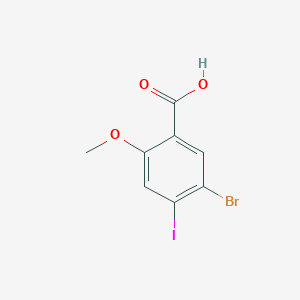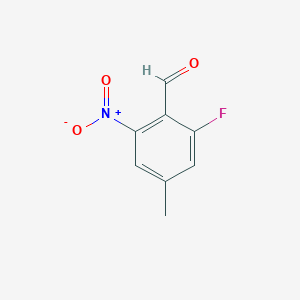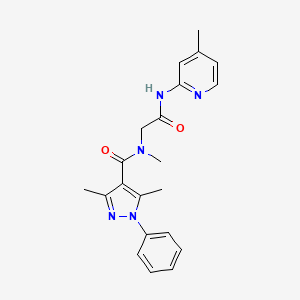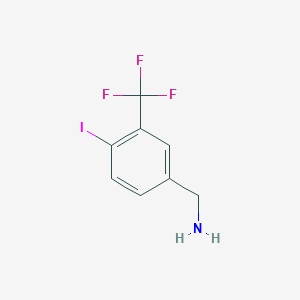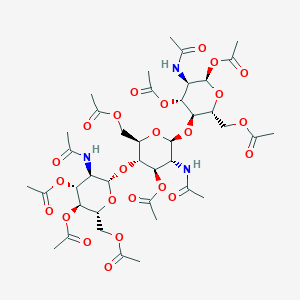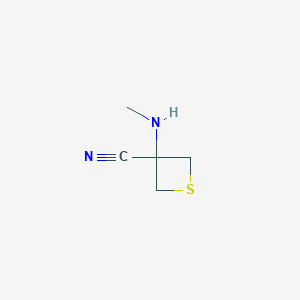
3-(Methylamino)thietane-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylamino)thietane-3-carbonitrile is a chemical compound with the molecular formula C5H8N2S. It is a versatile building block used in various chemical syntheses and research applications. The compound is characterized by a thietane ring, which is a four-membered ring containing sulfur, and a nitrile group attached to the third carbon of the ring. The presence of a methylamino group further enhances its reactivity and utility in different chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)thietane-3-carbonitrile typically involves the reaction of thietane derivatives with methylamine and cyanogen bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: Thietane derivative, methylamine, cyanogen bromide.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around 0-25°C.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methylamino)thietane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group can lead to the formation of primary amines using reducing agents like lithium aluminum hydride.
Substitution: The methylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; conducted under anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are performed in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Substituted thietane derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Methylamino)thietane-3-carbonitrile is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Methylamino)thietane-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the thietane ring, nitrile group, and methylamino group. These functional groups enable the compound to participate in various chemical transformations, leading to the formation of diverse products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Amino)thietane-3-carbonitrile: Similar structure but lacks the methyl group.
3-(Ethylamino)thietane-3-carbonitrile: Contains an ethyl group instead of a methyl group.
3-(Dimethylamino)thietane-3-carbonitrile: Contains two methyl groups attached to the amino group.
Uniqueness
3-(Methylamino)thietane-3-carbonitrile is unique due to the presence of the methylamino group, which enhances its reactivity and versatility in chemical reactions. This compound’s specific combination of functional groups makes it a valuable building block in synthetic chemistry and various research applications.
Eigenschaften
Molekularformel |
C5H8N2S |
|---|---|
Molekulargewicht |
128.20 g/mol |
IUPAC-Name |
3-(methylamino)thietane-3-carbonitrile |
InChI |
InChI=1S/C5H8N2S/c1-7-5(2-6)3-8-4-5/h7H,3-4H2,1H3 |
InChI-Schlüssel |
OWFFARXIYGSROS-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1(CSC1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butan-2-yl 6-[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B12846509.png)
![tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B12846514.png)
![3-{5-[(2e,4s)-2-Imino-1,4-Dimethyl-6-Oxohexahydropyrimidin-4-Yl]thiophen-3-Yl}benzonitrile](/img/structure/B12846527.png)
